molecular formula C5H9BF3K B2952073 Potassium cyclobutylmethyltrifluoroborate CAS No. 2135480-21-4

Potassium cyclobutylmethyltrifluoroborate

Cat. No.: B2952073
CAS No.: 2135480-21-4
M. Wt: 176.03
InChI Key: CRVANUKYRAMQEY-UHFFFAOYSA-N
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Description

Potassium cyclobutylmethyltrifluoroborate is an organotrifluoroborate compound with the chemical formula C5H8BF3K. It is a crystalline solid that is stable under normal conditions and is used in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium cyclobutylmethyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethylboronic acid with potassium hydrogen fluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium cyclobutylmethyltrifluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: It can be reduced to form borohydrides or other reduced species.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides or other reduced boron species.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Potassium cyclobutylmethyltrifluoroborate has several applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Potassium cyclopropyltrifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium cyclobutylmethyltrifluoroborate is unique due to its cyclobutylmethyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of strained ring systems or in reactions requiring high selectivity.

Properties

IUPAC Name

potassium;cyclobutylmethyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3.K/c7-6(8,9)4-5-2-1-3-5;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVANUKYRAMQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCC1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135480-21-4
Record name potassium (cyclobutylmethyl)trifluoroboranuide
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